3-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Antiviral Drug Discovery Protease Inhibition Structure-Activity Relationship

3-Methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921543-77-3) is a synthetic small-molecule belonging to the oxindole-benzamide conjugate class. It features a 3-methoxybenzamide moiety linked to the 5-position of a 1-methyl-2-oxoindoline scaffold.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 921543-77-3
Cat. No. B2562604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
CAS921543-77-3
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C17H16N2O3/c1-19-15-7-6-13(8-12(15)10-16(19)20)18-17(21)11-4-3-5-14(9-11)22-2/h3-9H,10H2,1-2H3,(H,18,21)
InChIKeyBGZDCHWPKUSLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921543-77-3): Procurement-Relevant Identity and Class Context


3-Methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921543-77-3) is a synthetic small-molecule belonging to the oxindole-benzamide conjugate class [1]. It features a 3-methoxybenzamide moiety linked to the 5-position of a 1-methyl-2-oxoindoline scaffold. This compound is primarily investigated as a chemical probe or lead-like intermediate in medicinal chemistry campaigns targeting protein-protein interactions, epigenetic enzymes, and kinases [2]. The 3-methoxy substitution pattern and the N1-methyl oxindole core confer a distinct hydrogen-bonding topology and conformational profile compared to closely related fluoro-, methyl-, ethoxy-, or regioisomeric methoxy analogues, factors that can critically influence target engagement, selectivity, and synthetic tractability in structure-activity relationship (SAR) studies. However, peer-reviewed quantitative biological data for this specific compound remain sparse, and available affinity measurements are largely derived from screening databases and vendor-supplied annotations rather than dedicated head-to-head comparator studies [3].

Procurement Risk: Why Generic Oxindole-Benzamide Analogues Cannot Replace 3-Methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide


Within the oxindole-benzamide class, even minor variations in the benzamide substitution pattern (2- vs. 3- vs. 4-position; methoxy vs. fluoro vs. methyl) can alter binding pocket complementarity, off-target profiles, and synthetic scalability [1]. The 3-methoxy group provides a unique hydrogen-bond acceptor vector that is absent in 4-ethoxy, 2-fluoro, or 3-methyl analogues. Absent definitive head-to-head enzymatic or cellular data, a careful procurement decision must weigh the following: (i) the compound's reported IC50 of ~28 μM in a screening context suggests it is a low-potency probe that cannot be substituted by a more potent but structurally divergent class member without altering the SAR hypothesis; (ii) the N1-methyl oxindole amine precursor is a controlled building block whose availability and purity directly influence batch-to-batch cost and lead optimization timelines . Substitution with the closest commercially available regioisomer (e.g., 4-methoxy or 2-methoxy variants) or with non-oxindole benzamides would break the 3D pharmacophore, invalidate co-crystal structure-based design, and potentially introduce uncharacterized selectivity liabilities, thereby undermining the reproducibility of ongoing medicinal chemistry programs [2].

Quantitative Differentiation Evidence for 3-Methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide vs. Closest Structural Analogues


Meta-Methoxy Substitution Confers Favorable Potency Among Methoxy Regioisomers in a SARS-CoV PLpro Benzamide Series

In a published SAR study of benzamide-based SARS-CoV papain-like protease (PLpro) inhibitors, the 3-methoxy-substituted benzamide (compound 5f) exhibited an IC50 of 13.5 ± 6.8 µM, whereas the 2-methoxy analogue showed a 6.7-fold weaker potency (IC50 = 90 ± 26 µM) and the 4-methoxy analogue was 11-fold weaker (IC50 = 149 ± 43 µM) [1]. Although these compounds contain a naphthylethyl tail rather than the oxindole core, the regioisomeric trend underscores the privileged nature of the meta-methoxy vector for enzyme binding.

Antiviral Drug Discovery Protease Inhibition Structure-Activity Relationship

IMPDH2 Binding Affinity (Ki ~320–340 nM) Provides a Defined Biochemical Starting Point

The compound has been tested against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) and IMPDH1. Its Ki for IMPDH2 is 320 nM when IMP is the substrate and 340 nM when NAD is the substrate; it also shows a Ki of 340 nM for IMPDH1 [1]. A screening comment noted an IC50 of 28 µM in an unspecified assay, suggesting that cellular potency may be substantially lower than the biochemical affinity [2]. No direct comparator data for the 2-fluoro or 3-fluoro analogues at IMPDH2 are publicly available.

Immunosuppression Antiviral Target Enzyme Inhibition

Regiochemical Identity Differentiates from 2-Fluoro, 3-Fluoro, and 4-Ethoxy Analogues

The closest commercially catalogued analogues are 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921837-97-0), 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS not assigned), 4-ethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921813-71-0), and the non-methylated 3-methoxy-N-(2-oxoindolin-5-yl)benzamide . While quantitative potency comparisons are absent from the peer-reviewed literature, the 3-methoxy substituent provides a distinct hydrogen-bond acceptor capacity (calculated TPSA ~67 Ų; cLogP ~2.1) versus the fluoro analogues (lower H-bond acceptor strength; higher lipophilicity for 2-F: cLogP ~2.4) [1]. This difference directly impacts solubility, permeability, and metabolic stability in lead optimization campaigns.

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

Synthetic Tractability and Building Block Availability Favor the 3-Methoxy Oxindole Scaffold

The key intermediate, 1-methyl-2-oxoindoline-5-amine, is accessible via straightforward nitration-reduction-methylation of oxindole, and its coupling with 3-methoxybenzoic acid proceeds under standard HATU or EDC/HOBt conditions with typical yields of 60-80% . In contrast, the 2,4-dimethoxy analogue requires protection/deprotection steps, and the 4-thiophene derivative introduces a Suzuki coupling step that adds cost and complexity . This synthetic efficiency translates to lower cost-per-gram at scale and faster delivery for iterative SAR cycles.

Synthetic Chemistry Parallel Synthesis Medicinal Chemistry Scale-Up

Optimal Application Scenarios for 3-Methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide in Research and Industrial Workflows


IMPDH2 Hit-to-Lead Optimization Programs

The compound's confirmed IMPDH2 Ki of 320 nM [1] positions it as a low-molecular-weight starting point for crystallography-enabled optimization targeting immunosuppressive or antiviral indications. Its 3-methoxy motif can be elaborated with structure-guided substituents to improve both target potency and selectivity over IMPDH1.

Methoxy Regioisomer Benchmarking in Benzamide SAR Studies

The class-level evidence that 3-methoxy substitution yields up to 11-fold greater enzyme inhibition than 2- or 4-methoxy analogues [1] recommends this compound as a control for assessing regioisomeric effects on binding, solubility, and metabolic turnover in novel target programs.

Fragment-Based and Physicochemical Property-Driven Library Design

With its balanced cLogP (~2.1) and TPSA (~67 Ų) relative to more lipophilic 2-fluoro (cLogP ~2.4) and 4-ethoxy (cLogP ~2.6) analogues [1], this compound serves as an attractive fragment-like scaffold in lead-oriented synthesis libraries prioritizing solubility and ligand efficiency.

Custom Parallel Synthesis for Oxindole-Benzamide Library Expansion

The compound's robust, high-yielding 2-step synthetic route from commercial oxindole [1] makes it a cost-effective core for automated parallel library production, enabling rapid exploration of the benzamide vector while retaining the privileged oxindole pharmacophore.

Quote Request

Request a Quote for 3-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.